1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene
Description
Chemical Structure:
The compound 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene (CAS: 1804188-48-4) features a benzene ring substituted with:
- A 3-bromopropyl chain at position 1,
- A difluoromethoxy group (-OCF₂H) at position 4,
- A trifluoromethylthio group (-SCF₃) at position 2 .
Molecular Formula: C₁₁H₁₀BrF₅OS Molecular Weight: 365.16 g/mol Physical Properties: Limited data are available, but predicted properties include a boiling point of ~272.6°C and density of ~1.533 g/cm³ for structurally related compounds .
For example, bromopropyl chains are introduced using reagents like PBr₃ or via alkylation of propanol precursors .
Properties
Molecular Formula |
C11H10BrF5OS |
|---|---|
Molecular Weight |
365.16 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
SMYDGKLLXVKVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)benzene Precursors
The initial step involves preparing the benzene ring substituted with the bromopropyl and difluoromethoxy groups. According to synthetic precedents for related compounds such as 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-nitrobenzene, the bromopropyl side chain is introduced via an alkylation reaction using 1,3-dibromopropane or 3-bromopropanol derivatives as alkylating agents on a hydroxy or halogenated benzene precursor.
The difluoromethoxy group is typically installed by nucleophilic substitution of a suitable leaving group (e.g., halogen or triflate) on the aromatic ring with difluoromethoxide ion. This can be generated in situ from difluoromethanol derivatives or by fluorination of methoxy precursors under controlled conditions.
Introduction of the Trifluoromethylthio Group
The trifluoromethylthio substituent is introduced ortho to the bromopropyl group through electrophilic trifluoromethylthiolation. This can be achieved by reacting the aromatic intermediate bearing a suitable leaving group (such as halogen or boronic acid) with trifluoromethylthiolating reagents, including trifluoromethylthiolating salts or reagents like trifluoromethylthiosulfonates, under palladium-catalyzed cross-coupling conditions.
A representative example involves palladium-catalyzed coupling of aryl halides with trifluoromethylthiolating agents in the presence of bases such as potassium carbonate or cesium carbonate, often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80–120 °C) under inert atmosphere.
Final Assembly and Purification
The final compound is typically purified by column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve high purity. Characterization is conducted using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination to confirm structure and purity.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for key steps relevant to the preparation of the target compound or closely related analogs:
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1. Bromopropylation | Alkylation of aromatic precursor | 1,3-Dibromopropane, base (e.g., K2CO3) | Acetonitrile or DMF | 60–80 °C | 6–24 h | 60–75 | Selective monoalkylation required |
| 2. Difluoromethoxy installation | Nucleophilic aromatic substitution | Difluoromethoxide ion (generated in situ) | Polar aprotic solvent | 50–90 °C | 12–24 h | 50–70 | Requires dry conditions |
| 3. Trifluoromethylthiolation | Pd-catalyzed cross-coupling | Pd(PPh3)4 or PdCl2(PPh3)2, CF3S reagent, base (K2CO3, Cs2CO3) | DMF, DMSO, or THF | 80–120 °C | 12–48 h | 60–80 | Inert atmosphere mandatory |
Mechanistic Insights
- Bromopropylation proceeds via nucleophilic substitution on the aromatic ring or side chain precursor, where the bromopropyl moiety acts as an electrophile.
- Difluoromethoxy substitution involves nucleophilic aromatic substitution (S_NAr) on activated aromatic halides or triflates, facilitated by the electron-withdrawing effect of other substituents.
- Trifluoromethylthiolation is generally catalyzed by palladium complexes, proceeding through oxidative addition of the aryl halide, transmetallation with trifluoromethylthiolating reagent, and reductive elimination to form the C–S bond.
Research Results and Analytical Data
While specific analytical data for this compound are limited in public literature, related compounds demonstrate the following typical characterization:
| Technique | Observed Data | Interpretation |
|---|---|---|
| ^1H NMR (CDCl3) | Aromatic protons: 6.5–7.8 ppm; Alkyl protons: 2.5–4.0 ppm | Confirms substitution pattern |
| ^19F NMR | Signals at -58 to -80 ppm (CF3, OCF2) | Confirms fluorinated substituents |
| MS (APCI or ESI) | Molecular ion peak consistent with molecular weight (~350–400 g/mol) | Confirms molecular formula |
| Melting Point | Typically 40–70 °C for related compounds | Indicates purity |
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The reaction conditions may involve temperatures ranging from -78°C to 150°C, depending on the desired transformation.
Major Products: Major products formed from these reactions include substituted benzene derivatives, which can be further utilized in various applications.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences:
Physical and Spectral Data
- NMR Spectroscopy : For related bromo-difluoromethoxy benzene derivatives, ¹H NMR signals for -OCF₂H appear as doublets (δ ~6.3–6.7 ppm), while -SCF₃ groups show distinct ¹⁹F NMR shifts .
- Thermal Stability: The trifluoromethylthio group increases thermal stability compared to non-fluorinated thioethers, as seen in analogous compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene?
Methodological Answer:
The compound can be synthesized via multi-step reactions:
Core Ring Functionalization : Introduce the difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups onto the benzene ring using Pd-catalyzed C–H activation or nucleophilic aromatic substitution. highlights Pd-catalyzed direct arylations with bromo-(difluoromethoxy)benzenes as effective for similar substrates.
Bromopropyl Introduction : Attach the 3-bromopropyl chain via alkylation, such as a Friedel-Crafts reaction or coupling with a pre-functionalized bromoalkyl precursor (e.g., (3-bromopropyl)benzene derivatives, as in ).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in non-polar solvents.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR due to the fluorinated groups .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : Identify protons on the bromopropyl chain (δ 1.8–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- NMR : Resolve signals for -OCF₂H (split into two doublets, δ -80 to -85 ppm) and -SCF₃ (singlet, δ -40 to -45 ppm). confirms the utility of NMR for similar fluorinated aromatics.
- HRMS : Confirm molecular weight (expected ~383 g/mol for C₁₁H₁₀BrF₅OS) and isotopic patterns due to bromine.
- X-ray Crystallography : Resolve steric effects of the trifluoromethylthio group if single crystals form .
Advanced: How do electron-withdrawing groups (-SCF₃, -OCF₂H) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The -SCF₃ and -OCF₂H groups deactivate the benzene ring via electron withdrawal, reducing electrophilic substitution rates. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄ with high loading) or elevated temperatures for Suzuki or Ullmann couplings.
- Steric Hindrance : The bulky -SCF₃ group may hinder ortho-substitution, favoring para-selectivity in further functionalization.
- Case Study : reports Pd-catalyzed arylations with bromo-(difluoromethoxy)benzenes achieving 90–91% yields under optimized conditions (110°C, 24h) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
Methodological Answer:
Variable Control : Replicate reactions with strict control of catalyst purity (e.g., Pd source), solvent dryness, and inert atmosphere.
Analytical Validation : Use quantitative NMR or HPLC to assess purity, as impurities may inflate/deflate yield calculations.
Mechanistic Reassessment : For low yields, consider side reactions (e.g., debromination or hydrolysis of -OCF₂H). emphasizes the role of ligand choice (e.g., Xantphos vs. PPh₃) in improving efficiency .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Low polarity due to fluorine and bromine substituents favors dissolution in DCM, THF, or DMF. notes XLogP₃ ≈ 3.7 for similar brominated aromatics, suggesting moderate hydrophobicity.
- Stability :
Advanced: What strategies optimize regioselectivity in further functionalization of this compound?
Methodological Answer:
- Directing Groups : Utilize the -SCF₃ group as a meta-director in electrophilic substitutions.
- Cross-Coupling : For Pd-catalyzed reactions, employ chelating ligands (e.g., dppf) to enhance selectivity. demonstrates successful coupling of bromo-(difluoromethoxy)benzenes with heteroarenes using Pd(OAc)₂/dppf .
- Computational Modeling : DFT calculations can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : Bromoalkyl compounds are potential alkylating agents; use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal.
- Storage : Keep at -20°C under nitrogen to prevent degradation. notes similar brominated compounds as air-sensitive .
Advanced: How can kinetic studies elucidate the mechanism of nucleophilic substitutions at the bromopropyl chain?
Methodological Answer:
Rate Determination : Monitor bromide release via ion chromatography or AgNO₃ titration under varying conditions (solvent, temperature).
Isotopic Labeling : Use -labeled nucleophiles (e.g., H₂) to track hydrolysis pathways.
Steric vs. Electronic Effects : Compare reactivity with shorter/longer bromoalkyl chains (e.g., 2-bromoethyl vs. 4-bromobutyl analogs in ) to assess steric impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
